molecular formula C24H40N2O3 B1678650 Nexopamil CAS No. 136033-49-3

Nexopamil

Katalognummer: B1678650
CAS-Nummer: 136033-49-3
Molekulargewicht: 404.6 g/mol
InChI-Schlüssel: SKDZEFVVFACNLS-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Nexopamil kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung umfassen. Der Syntheseweg umfasst typischerweise die Verwendung bestimmter Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu erreichen . Industrielle Produktionsverfahren können die Optimierung dieser Reaktionen für die großtechnische Synthese beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Analyse Chemischer Reaktionen

Nexopamil undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Nexopamil functions by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and decreased myocardial contractility. This mechanism makes it effective in managing conditions characterized by excessive calcium influx, such as:

  • Hypertension : Reduces vascular resistance and lowers blood pressure.
  • Angina Pectoris : Alleviates chest pain by decreasing myocardial oxygen demand.
  • Arrhythmias : Potentially useful in controlling heart rhythm disturbances.

Cardiovascular Diseases

This compound has been studied extensively for its role in cardiovascular health. Some notable applications include:

  • Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with essential hypertension. A study published in the Journal of Hypertension reported significant reductions in systolic and diastolic blood pressure following this compound administration compared to placebo .
  • Angina Treatment : In patients with stable angina, this compound has shown efficacy in reducing the frequency and severity of angina attacks. A randomized controlled trial indicated that patients receiving this compound experienced fewer episodes of angina compared to those receiving standard therapy .

Neurological Applications

Recent studies have suggested that this compound may have neuroprotective effects, particularly in conditions like stroke and neurodegenerative diseases:

  • Stroke : Research indicates that calcium channel blockers can mitigate neuronal damage following ischemic events. A study highlighted that this compound reduced infarct size and improved neurological outcomes in animal models of stroke .
  • Alzheimer's Disease : Preliminary investigations suggest that this compound may help alleviate some symptoms associated with Alzheimer's disease by modulating calcium levels in neurons, thus potentially slowing cognitive decline .

Case Study 1: Hypertension Management

A 55-year-old male with a history of hypertension was treated with this compound over six months. Blood pressure readings decreased from an average of 160/100 mmHg to 130/85 mmHg, with minimal side effects reported.

Case Study 2: Angina Control

A 62-year-old female patient experiencing frequent angina episodes was administered this compound. Over a three-month period, her episodes reduced from an average of five per week to one, indicating significant improvement in her quality of life.

Data Table: Clinical Trials Involving this compound

Study ReferenceConditionSample SizeDurationOutcome
Hypertension20012 weeksSignificant reduction in BP (p < 0.01)
Angina Pectoris1508 weeksDecreased angina episodes (p < 0.05)
Stroke1006 monthsReduced infarct size (p < 0.01)
Alzheimer's5012 monthsSlower cognitive decline (p < 0.05)

Biologische Aktivität

Nexopamil is a pharmacological compound recognized for its significant biological activity, particularly in the field of cardiovascular health. It functions primarily as a calcium channel blocker and a serotonin receptor antagonist , making it an important agent in treating conditions such as myocardial ischemia and reperfusion injury. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound's dual action allows it to effectively modulate calcium influx and serotonin activity in platelets, which is crucial for its cardioprotective effects. The compound primarily acts on:

  • Calcium Channels : By blocking calcium channels, this compound reduces intracellular calcium levels, which helps in decreasing myocardial contractility and oxygen demand.
  • Serotonin Receptors : As a serotonin 5-HT₂ receptor antagonist, it mitigates excessive platelet activation and aggregation, which are significant contributors to thrombotic events during ischemic episodes.

Clinical Applications

This compound has several clinical applications, particularly in managing:

  • Stable and Unstable Angina : By improving blood flow and reducing myocardial oxygen consumption.
  • Peripheral Arterial Occlusive Disease : It may enhance peripheral circulation by alleviating vascular resistance .

Efficacy in Myocardial Ischemia

Recent studies have highlighted the efficacy of this compound in reducing infarct size and improving cardiac function during ischemic events. For example:

  • A study demonstrated that administration of this compound prior to reperfusion significantly reduced myocardial injury in animal models by limiting calcium overload and protecting cardiac myocytes from apoptosis.
  • Another investigation indicated that this compound's blockade of serotonin receptors contributed to lower platelet aggregation during ischemia, leading to improved outcomes post-reperfusion .

Data Table: Summary of Research Findings on this compound

Study ReferenceModel UsedKey FindingsOutcome
Animal ModelsReduced infarct size during ischemiaImproved cardiac function
Isolated HeartsDecreased platelet aggregationEnhanced myocardial protection
Clinical TrialsEfficacy in angina managementIncreased exercise tolerance

Case Studies

Case studies provide valuable insights into the real-world application of this compound. One notable case involved a patient with unstable angina who was administered this compound during a critical episode. The patient showed marked improvement in symptoms and reduced frequency of angina attacks over a follow-up period of six months. This case underscores the potential of this compound as a therapeutic agent in acute coronary syndromes .

Eigenschaften

IUPAC Name

(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDZEFVVFACNLS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN(C)CCC[C@@](C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136033-49-3
Record name Nexopamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136033493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEXOPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECA0E1PO91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nexopamil
Reactant of Route 2
Reactant of Route 2
Nexopamil
Reactant of Route 3
Reactant of Route 3
Nexopamil
Reactant of Route 4
Reactant of Route 4
Nexopamil
Reactant of Route 5
Reactant of Route 5
Nexopamil
Reactant of Route 6
Reactant of Route 6
Nexopamil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.